9-Benzoylanthracene

Description

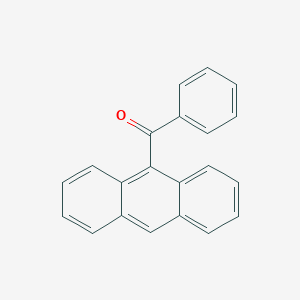

Structure

2D Structure

3D Structure

Properties

CAS No. |

1564-53-0 |

|---|---|

Molecular Formula |

C21H14O |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

anthracen-9-yl(phenyl)methanone |

InChI |

InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H |

InChI Key |

YBIBFEHHOULQKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Other CAS No. |

1564-53-0 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 9 Benzoylanthracene

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation of anthracene (B1667546) is a primary method for synthesizing 9-Benzoylanthracene. Research in this area has concentrated on developing effective catalytic systems that favor direct benzoylation at the desired position.

Catalytic Systems for Direct Benzoylation of Anthracene

The choice of catalyst is crucial in the Friedel-Crafts acylation of anthracene, influencing both the reaction's efficiency and its regioselectivity. While traditional Lewis acids like aluminum chloride are effective, research has explored alternative catalysts to improve reaction conditions and outcomes. researchgate.net

Zinc-Aluminum (Zn-Al) Layered Double Hydroxides (LDHs) have been demonstrated as effective catalysts for the benzoylation of anthracene. researchgate.net These materials, which can be prepared via co-precipitation, possess Lewis acid sites that facilitate the acylation reaction. researchgate.netmdpi.com In a typical procedure, anthracene and benzoyl chloride are reacted in the presence of a catalytic amount of Zn-Al LDH. The reaction proceeds at a moderate temperature of 50°C for 1 hour, resulting in the formation of this compound. researchgate.net This method yields the desired product in significant quantities, with an isolated yield reported to be around 76%. researchgate.net The structure of the resulting this compound product has been confirmed through techniques such as NMR spectroscopy. researchgate.net

Reaction Details for Zn-Al LDH Catalyzed Benzoylation of Anthracene

| Reactants | Catalyst | Temperature | Time | Isolated Yield of this compound |

|---|---|---|---|---|

| Anthracene, Benzoyl Chloride | Zn-Al LDH | 50°C | 1 hour | 76% |

Data sourced from a study on the catalytic activity of Zn-Al LDH. researchgate.net

Ferric sulfate (B86663) (Fe₂(SO₄)₃) serves as an inexpensive and readily available catalyst for the Friedel-Crafts benzoylation of anthracene. niscpr.res.in This method provides a straightforward approach to synthesizing this compound under mild conditions. niscpr.res.inresearchgate.net When the reaction is carried out under normal stirring conditions at room temperature, it requires a significantly longer time to complete. niscpr.res.in Despite the extended reaction time, ferric sulfate catalysis successfully produces this compound, although with a moderate yield compared to other methods. niscpr.res.in

Application of Zinc-Aluminum Layered Double Hydroxide Catalysts

Ultrasound-Assisted Synthesis for Enhanced Efficiency

The application of ultrasound has been shown to dramatically improve the efficiency of the ferric sulfate-catalyzed Friedel-Crafts acylation of anthracene. niscpr.res.in Sonication enhances the chemical reactivity, particularly in heterogeneous solid-liquid systems, leading to a significant reduction in reaction time and an increase in product yield. niscpr.res.insciensage.info

When the benzoylation of anthracene with benzoyl chloride using a ferric sulfate catalyst was performed under ultrasonic irradiation, the reaction time was reduced from 420 minutes to just 40 minutes. niscpr.res.in Concurrently, the yield of this compound increased from 54% under normal conditions to 78% with ultrasound assistance. niscpr.res.in This demonstrates that ultrasound-assisted synthesis is a highly efficient and rapid method for producing this compound. niscpr.res.in

Comparison of Synthesis Methods for this compound Using Ferric Sulfate

| Condition | Reaction Time (minutes) | Yield (%) |

|---|---|---|

| Ultrasound | 40 | 78 |

| Normal (Stirring) | 420 | 54 |

Data reflects the benzoylation of anthracene with benzoyl chloride. niscpr.res.in

Positional Selectivity in Photoaroylation of Anthracene with Benzoyl Chloride

Photo-induced Friedel-Crafts acylation presents an alternative pathway for the synthesis of benzoylated anthracenes, exhibiting distinct positional selectivity. oup.comoup.comresearcher.life When a solution of anthracene and benzoyl chloride is irradiated with light (e.g., 365 nm), the reaction preferentially yields this compound and 2-Benzoylanthracene. oup.com Notably, the formation of 1-Benzoylanthracene is not detected, indicating high regioselectivity. oup.comoup.com

The reaction mechanism is believed to proceed via a charge-transfer (CT) complex formed between anthracene in its excited singlet state and benzoyl chloride in its ground state. oup.comresearcher.lifecapes.gov.br The efficiency and product distribution of this photoaroylation are dependent on the solvent polarity. oup.comresearcher.life In solvents like benzene (B151609) and acetonitrile, this compound is the major product. oup.com

Product Distribution in the Photoaroylation of Anthracene with Benzoyl Chloride

| Solvent | Product | Yield (based on consumed anthracene) |

|---|---|---|

| Benzene | This compound | 47% |

| Benzene | 2-Benzoylanthracene | 19% |

| Acetonitrile | This compound | 57% |

| Acetonitrile | 2-Benzoylanthracene | 24% |

Yields reported for the photoreaction upon irradiation with 365 nm light. oup.com

Advanced Photophysical Investigations of 9 Benzoylanthracene

Excited-State Dynamics and Deactivation Pathways

The deactivation of electronically excited molecules is a fundamental process, and for many aromatic carbonyl molecules, nonradiative transitions are predominant. These transitions can occur through intersystem crossing (ISC) or internal conversion (IC). oup.com In the case of 9-benzoylanthracene, both pathways play a significant role in the deactivation of the first excited singlet state (S1).

The quantum yield of triplet formation (φT) is a crucial parameter for understanding the competition between different deactivation pathways of an excited singlet state. For this compound, which is nonfluorescent at any temperature, the triplet quantum yield has been determined using time-resolved thermal lensing (TRTL). oup.com This method allows for the accurate determination of triplet yields, which can be challenging to obtain through transient triplet-triplet absorption techniques. oup.com

In a study using cyclohexane (B81311) as the solvent, the triplet formation quantum yield (φT) for this compound was measured to be 0.19. oup.comresearchgate.netoup.com This value indicates that while intersystem crossing to the triplet state occurs, it is not the sole deactivation pathway from the first excited singlet state. oup.com The remainder of the deactivation is attributed to a fast internal conversion process. oup.comresearchgate.netoup.com

The triplet quantum yield of this compound has been observed to be dependent on the solvent. oup.com For instance, the ratio of the rate constant of internal conversion to that of intersystem crossing (kic/kisc) is significantly influenced by the solvent's polarity. oup.com

Table 1: Triplet Formation Quantum Yield (φT) and Related Kinetic Data for this compound

| Solvent | φT | kisc (s⁻¹) | kic (s⁻¹) | kic/kisc |

|---|---|---|---|---|

| Cyclohexane | 0.19 | 9.5 x 10⁹ | 4.0 x 10¹⁰ | ~4.2 |

| Toluene (B28343) | 1.7 x 10¹⁰ | 3.3 x 10¹⁰ | ~1.9 | |

| Hexane (B92381) | ||||

| Acetonitrile |

Data sourced from Tanaka et al. oup.com

Note: The lifetime of the S1 state (τS) used for the calculation of kisc and kic was reported as 20 ps in both cyclohexane and toluene. oup.com

The observation that the triplet formation quantum yield (φT) for this compound is significantly less than unity, despite being nonfluorescent, points to the existence of a rapid internal conversion (IC) process from the first excited singlet state (S1) to the ground state (S0). oup.comresearchgate.netoup.com Internal conversion is a nonradiative transition between electronic states of the same spin multiplicity. edinst.comnih.gov

For this compound in cyclohexane, the rate constant for this fast internal conversion (kic) has been calculated to be 4.0 × 10¹⁰ s⁻¹. oup.comresearchgate.netoup.com This confirms that a very rapid IC process is a key contributor to the nonradiative decay from the S1 state of this compound. oup.com The rate of internal conversion is generally inversely proportional to the energy gap between the two electronic states. edinst.com For the transition from S1 to S0, this gap is typically large, making the process slower than other transitions unless specific molecular features facilitate it. edinst.com

The presence of the carbonyl group in this compound is believed to be central to this efficient internal conversion, a phenomenon that has been a subject of study for a long time in aromatic carbonyl molecules. oup.com

The excited-state relaxation of this compound is markedly influenced by the polarity of the solvent. oup.com This is evident from the solvent-dependent ratio of the rate constants for internal conversion and intersystem crossing (kic/kisc). oup.com

The value of kic/kisc for this compound shows a strong dependence on the solvent, with a tendency to decrease in more polar solvents. oup.com For example, the kic/kisc ratio in hexane and cyclohexane is approximately 17 times larger than in acetonitrile. oup.com This suggests that in nonpolar solvents, the internal conversion pathway is more dominant compared to intersystem crossing, while in polar solvents, the relative importance of intersystem crossing increases. oup.com

This behavior can be attributed to the differential stabilization of the involved electronic states by the solvent molecules. evidentscientific.comwikipedia.org Polar solvents can stabilize polar excited states, which can alter the energy gaps between the S1 state and the relevant triplet states, as well as the ground state. evidentscientific.comrsc.org This modulation of energy levels directly impacts the rates of both intersystem crossing and internal conversion. rsc.org For instance, an increase in solvent polarity can lead to a red shift in the fluorescence emission spectrum, indicating a lowering of the excited state energy level. evidentscientific.com In the case of this compound, the changes in solvent polarity affect the delicate balance between the competing nonradiative decay pathways of intersystem crossing and internal conversion. oup.com

Fast Internal Conversion Processes from the First Excited Singlet State (S1)

Fluorescence Behavior and Environmental Sensitivities

Although generally considered nonfluorescent, the emission properties of this compound can be significantly altered by environmental factors such as pressure.

Investigations into the effect of external pressure on this compound have revealed a remarkable increase in its fluorescence intensity. researchgate.netresearchgate.netsemanticscholar.org As the pressure is raised, the fluorescence becomes more prominent. researchgate.netresearchgate.net

Concurrently with the increase in intensity, the fluorescence spectrum of this compound exhibits a significant red shift, meaning the emission moves to longer wavelengths (lower energy). researchgate.netresearchgate.net This phenomenon is interpreted as an indication of a change in the energy separation between the lowest excited singlet state (S1) and an upper triplet energy level when the molecule is subjected to high pressure. researchgate.netresearchgate.net The applied pressure likely decreases the energy of the lowest ππ* excited singlet state relative to other relevant states. researchgate.net

This pressure-induced fluorescence provides a valuable tool for probing the electronic structure and potential energy surfaces of the molecule under different environmental conditions.

While specific studies on the exciton-excimer dynamics of this compound are not extensively detailed in the provided context, the photophysical behavior of related anthracene (B1667546) derivatives in aggregated forms, such as nanoaggregates and thin films, offers relevant insights. rsc.org Anthracene and its derivatives are known to form excitons (excited states delocalized over multiple molecules) and excimers (excited-state dimers) in the solid state. rsc.orgsci-hub.se

In many anthracene-based materials, photoexcitation leads to the formation of singlet excitons, which can then diffuse through the material. rsc.org These excitons can subsequently become trapped in an excimer state, which is typically characterized by a red-shifted and broader emission compared to the monomer fluorescence. rsc.org For example, in 9,10-diphenylanthracene (B110198) nanoaggregates, emission from both the exciton (B1674681) and excimer states is observed. rsc.org The formation of excimers is often associated with defect sites or specific molecular packing arrangements. sci-hub.se

The substituent at the 9-position of the anthracene core can significantly influence these dynamics. In the case of 9,10-diphenylanthracene, the phenyl rings affect the intermolecular distance and orbital overlap, which in turn impacts the rate of exciton diffusion and the efficiency of excimer formation. rsc.org It is plausible that the benzoyl group in this compound would similarly modulate intermolecular interactions and thus the exciton-excimer dynamics in the solid state. The photodimerization of anthracenes in solution is also a related phenomenon, where an excited anthracene molecule reacts with a ground-state molecule to form an excimer, which can then lead to a photodimer. researchgate.net

Photochemical Transformations and Mechanistic Elucidation of 9 Benzoylanthracene

[4+4] Cycloaddition Reactions: Photodimerization Processes

Upon exposure to light, 9-benzoylanthracene undergoes a [4+4] cycloaddition, a hallmark reaction of anthracene (B1667546) derivatives. This process involves the formation of a dimer, where two monomer units become covalently linked. The specifics of this dimerization, including the stereochemistry of the product, are highly dependent on the reaction conditions, such as the phase (solution or solid-state).

Solution-Phase Dimerization: Structural Aspects and Product Identification

In solution, the photoexcitation of this compound leads to the formation of a head-to-tail dimer. researchgate.net This dimerization occurs via a 4π + 4π cycloaddition. researchgate.net For instance, when a solution of this compound in toluene (B28343) is irradiated with light under an argon atmosphere, the head-to-tail dibenzoyl-substituted dianthracene is formed with a yield of approximately 60%. researchgate.netresearchgate.net The identification of this specific isomer highlights the regioselectivity of the reaction in a fluid medium, where molecules have the freedom to orient themselves into the most favorable conformation for reaction.

The reaction is not perfectly selective, as the formation of anthracene and 9,10-dibenzoylanthracene as byproducts (in approximately 4% yield) has been observed. researchgate.netresearchgate.net This suggests that other photochemical pathways, such as intermolecular benzoyl group and hydrogen exchange, occur concurrently, albeit less efficiently. researchgate.netresearchgate.net

Solid-State Photodimerization: Influence of Crystal Packing Patterns

The photodimerization of this compound in the solid state is a topochemically controlled process, meaning the arrangement of the molecules in the crystal lattice dictates the structure of the photoproduct. iupac.orgcsic.es Irradiation of crystalline this compound also yields the head-to-tail dimer, but notably, this occurs without the formation of the byproducts seen in the solution phase. researchgate.netresearchgate.net The maximum yield for this solid-state reaction has been reported to be around 50%. researchgate.netresearchgate.net

X-ray diffraction studies have been crucial in understanding this phenomenon. It has been established that the asymmetric unit of the this compound crystal consists of two distinct molecules (1A and 1B). In these molecules, the carbonyl group is twisted out of the plane of the anthracene moiety by different angles, 67.4° and 86.5°, respectively. researchgate.net This specific packing arrangement pre-organizes the monomer units in a head-to-tail fashion, facilitating the observed selective photodimerization upon irradiation. iupac.orgcsic.es The study of such reactions in molecular crystals provides insight into designing materials with specific photomechanical properties. rsc.org

Reversibility of Photodimerization: Thermal and Photochemical Cleavage

A key characteristic of anthracene photodimerization is its reversibility. The dimer can revert to the original monomer units through either thermal or photochemical means. researchgate.netresearchgate.net The thermal cleavage, or cycloreversion, can occur by heating the dimer. researchgate.net This process is driven by the release of strain in the cyclobutane (B1203170) ring of the dimer. The stability of these photodimers can vary significantly, with a wide range of thermodynamic and kinetic parameters for the thermal cleavage having been documented for various anthracene derivatives. rsc.org

Photochemical cleavage is also possible, typically by irradiating the dimer with light of a shorter wavelength (higher energy) than that used for the dimerization. researchgate.net This photo-dissociation process can be highly efficient. rsc.org The reversibility of this [4+4] cycloaddition has been exploited in the development of photoswitchable materials and molecular devices. researchgate.net

Intermolecular Exchange Mechanisms

Beyond dimerization, excited states of this compound can engage in other intermolecular reactions, leading to the exchange of constituent groups.

Benzoyl Group and Hydrogen Exchange Processes in Excited States

As mentioned earlier, the formation of anthracene and 9,10-dibenzoylanthracene during the solution-phase photodimerization of this compound points to the occurrence of an intermolecular benzoyl group and hydrogen exchange. researchgate.netresearchgate.netlookchem.com This process is thought to be a minor deactivation pathway for the intermediate excimer, the excited-state complex formed between two monomer units prior to dimerization. researchgate.netresearchgate.net While less efficient than dimerization, this exchange highlights the complex reactivity of the excited state.

Photo-Induced Electron Transfer Reactions and Quenching Mechanisms

Photo-induced electron transfer (PET) is another significant deactivation pathway for the excited state of this compound and related anthracene derivatives. ias.ac.innih.govrsc.org This process involves the transfer of an electron from a donor molecule to the excited anthracene derivative (or vice versa), leading to the formation of radical ions. ias.ac.in The efficiency of PET is a key factor in fluorescence quenching, where the fluorescence intensity of a molecule is decreased by the presence of another species known as a quencher. researchgate.netedinst.com

The quenching of anthracene fluorescence can occur through various mechanisms, including dynamic (collisional) quenching and static quenching (formation of a non-fluorescent ground-state complex). nih.gov In the context of this compound, aroyl chlorides have been shown to quench the fluorescence of anthracene, with the quenching rate constants suggesting a charge transfer mechanism. oup.comrsc.org The study of PET and quenching mechanisms is crucial for applications in areas such as photocatalysis and the development of fluorescent sensors. rsc.orgmdpi.com For instance, the quenching of anthracene fluorescence by N,N-diethylaniline in a non-polar solvent has been shown to be diffusion-controlled, leading to the formation of radical ion species. ias.ac.in

Influence of Reaction Environment on Photochemical Outcomes

Role of Oxygen in Photoaroylation Suppression

The presence of molecular oxygen in the reaction environment can significantly alter the course of photochemical reactions of anthracene derivatives, including the photoaroylation process that leads to the formation of this compound. Research indicates that oxygen can act as a suppressor of photoaroylation, diverting the reaction towards the formation of oxidation products.

When the photobenzoylation of anthracene with benzoyl chloride is conducted in a stream of oxygen, the yields of the expected photoaroylation products, 2-benzoylanthracene and this compound, are markedly repressed. oup.com Under these aerobic conditions, anthraquinone (B42736) is formed as the major product, accounting for a significant portion (40%) of the product mixture. oup.com This indicates a competing reaction pathway that is favored in the presence of oxygen.

The general mechanism for this observation involves the interaction of oxygen with the excited state of the anthracene moiety. nih.gov In many photochemical systems involving aromatic compounds, the presence of oxygen, especially when combined with a sensitizer, can lead to the generation of singlet oxygen. This highly reactive species can then react with the anthracene core, which contains double bonds, to yield various oxygenated products. nih.gov For many anthracene derivatives, this process involves the formation of an endoperoxide across the 9,10-positions. nih.govpsu.edu

In the specific case of the photoaroylation of anthracene to produce this compound, the presence of oxygen introduces a pathway that effectively competes with the aroylation reaction. While in an inert atmosphere (like nitrogen), the photo-excitation of anthracene in the presence of benzoyl chloride leads to the formation of 2- and this compound, the introduction of oxygen drastically changes these outcomes. oup.com

For instance, in one study, the irradiation of anthracene and benzoyl chloride in an oxygen stream resulted in only a 10% yield of this compound and a 5% yield of 2-benzoylanthracene, with the dominant product being anthraquinone. oup.com This contrasts sharply with reactions carried out in a nitrogen atmosphere where this compound can be a major product. oup.com

The following table summarizes the effect of the reaction atmosphere on the product yields in the photobenzoylation of anthracene.

| Reactant | Condition | This compound Yield | 2-Benzoylanthracene Yield | Anthraquinone Yield |

| Anthracene and Benzoyl Chloride | Oxygen Stream | 10% | 5% | 40% |

| Anthracene and Benzoyl Chloride | Nitrogen Atmosphere | 47% (in benzene) | 19% (in benzene) | Not reported as a major product |

Data sourced from a study on the photoaroylation of anthracene. oup.com

This suppressive effect of oxygen on photoaroylation highlights the critical role of the reaction environment in dictating the final product distribution in the photochemical reactions of anthracene and its derivatives. In the absence of oxygen, photodimerization is another competing reaction for this compound upon photoexcitation. researchgate.net However, when oxygen is present, the formation of oxidation products like anthraquinone becomes a dominant pathway. oup.com

Reactivity and Derivatization Studies of 9 Benzoylanthracene

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the carbonyl group in 9-benzoylanthracene activates the anthracene (B1667546) nucleus towards nucleophilic attack, a mode of reactivity not readily observed in unsubstituted anthracene.

Reactions with Cyanide Nucleophiles leading to Cyanoanthracene Derivatives

The reaction of this compound with cyanide nucleophiles provides a pathway to valuable cyanoanthracene derivatives. When this compound is treated with sodium cyanide in a dipolar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80°C), a complex mixture of products can be isolated. acs.org The reaction proceeds through intensely blue solutions, indicating the formation of radical anionic intermediates. acs.org

Key products isolated from this reaction include 9-cyanoanthracene, 9,10-dicyanoanthracene (B74266), 9,10-dihydroanthracene, anthracene, and benzoic acid. acs.org The formation of these varied products suggests a complex mechanism involving initial nucleophilic addition, substitution, and subsequent redox processes. acs.org

The product distribution can be influenced by the addition of an oxidizing agent. For instance, when the reaction is conducted in the presence of a mild oxidizing agent such as sodium 9,10-anthraquinone-1-sulfonate, the major products become 9,10-dicyanoanthracene and benzoic acid. acs.org This strategy is also effective for converting other 9-acylanthracenes to 9,10-dicyanoanthracene. acs.org

| Reactant | Reagent(s) | Key Products |

| This compound | NaCN in DMF | 9-Cyanoanthracene, 9,10-Dicyanoanthracene, 9,10-Dihydroanthracene, Anthracene, Benzoic Acid |

| This compound | NaCN, Sodium 9,10-anthraquinone-1-sulfonate in DMF | 9,10-Dicyanoanthracene, Benzoic Acid |

Disproportionation Phenomena

This compound can undergo disproportionation, a reaction where a reactant is transformed into two different products, one at a higher oxidation state and one at a lower one. Anomalous disproportionation of this compound has been observed under certain conditions.

During photochemical reactions, such as photoexcitation in a toluene (B28343) solution, the primary reaction is a [4π + 4π] cycloaddition leading to a dimer. However, side products are also formed, notably anthracene and 9,10-dibenzoylanthracene, in small yields. The formation of these products suggests that an intermolecular benzoyl group/hydrogen exchange can occur, which represents an inefficient but observable deactivation pathway for the intermediate excimer.

Reduction Reactions and Subsequent Transformations (e.g., with LiAlH₄)

The carbonyl group of this compound is susceptible to reduction by common hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing aldehydes and ketones to their corresponding alcohols. nih.govuni.lu

In the case of this compound, the ketone functionality is reduced to a secondary alcohol, yielding (anthracen-9-yl)(phenyl)methanol. This transformation involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon. nih.gov A subsequent workup with a proton source neutralizes the resulting alkoxide intermediate to afford the final alcohol product. nih.gov This reduction converts the electron-withdrawing benzoyl group into a more electron-neutral benzyl (B1604629) alcohol moiety, which alters the electronic and steric profile of the molecule, thereby influencing its subsequent reactivity and potential applications.

Functionalization Strategies for Advanced Materials Precursors

The derivatization of this compound is a key strategy for synthesizing precursors for advanced functional materials. Anthracene derivatives are widely investigated for their applications in organic electronics due to their desirable photophysical and photochemical properties. unist.ac.krrsc.orggoogle.comnih.gov

The synthesis of cyanoanthracenes from this compound, as described in section 5.1.1, is particularly relevant. Cyano-substituted anthracenes, such as 9,10-dicyanoanthracene (DCA), are valuable building blocks for optoelectronic materials. acs.orgnih.gov These derivatives can exhibit high fluorescence quantum yields and are used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). unist.ac.krrsc.org For example, 9,10-dicyanoanthracene has been studied for its electronic properties and its potential use as an organic electrode in rechargeable batteries, where its large aromatic π-conjugation contributes to good electron conductivity and stable reduced states. nih.gov The ability to functionalize the anthracene core through reactions like nucleophilic substitution on this compound opens pathways to novel π-conjugated materials for a range of electronic applications. nih.gov

Spectroscopic Characterization Methodologies in Research on 9 Benzoylanthracene

Time-Resolved Spectroscopy Techniques for Kinetic and Dynamic Studies

Time-resolved spectroscopy is indispensable for probing the transient phenomena that govern the behavior of 9-benzoylanthracene upon photoexcitation. These techniques allow researchers to follow the evolution of excited states on timescales ranging from femtoseconds to microseconds.

Time-Resolved Thermal Lensing (TRTL) is a powerful photothermal method used to determine the quantum yield of triplet formation (φT) in non-fluorescent molecules like this compound. oup.comijraset.com The technique measures the temperature rise in a sample following laser excitation, which is a result of non-radiative relaxation processes. arxiv.org By analyzing the thermal lens signal, researchers can quantify the amount of absorbed light energy that is converted into heat versus the energy that populates the triplet state.

For this compound, TRTL studies have been crucial in establishing the significance of internal conversion (IC) as a primary deactivation pathway from the first excited singlet state (S1). oup.com In a study using cyclohexane (B81311) as the solvent, the triplet quantum yield (φT) for this compound was determined to be 0.19. oup.comoup.com This value, being significantly less than unity, indicates that intersystem crossing (ISC) to the triplet state is not the only non-radiative process occurring. oup.com The small φT value points to a dominant and fast internal conversion process. oup.com

The ratio of the rate constants for internal conversion (kic) to intersystem crossing (kisc) is solvent-dependent, decreasing in more polar solvents. oup.com By combining the φT values from TRTL with the known S1 state lifetime (τS) of 20 ps in cyclohexane, the rate constants for both processes were calculated. oup.com The results confirmed a very fast internal conversion rate (kic = 4.0 × 10¹⁰ s⁻¹) and a slower intersystem crossing rate (kisc = 9.5 × 10⁹ s⁻¹) in this solvent. oup.com

Table 1: Photophysical Data for this compound Determined by TRTL

Transient absorption (TA) spectroscopy is a fundamental technique for detecting and characterizing short-lived excited-state species. researchgate.netmdpi.com In a typical TA experiment, a pump pulse excites the sample, and a subsequent probe pulse monitors the changes in absorption at various delay times. This allows for the direct observation of excited singlet states, triplet states, and any transient intermediates. researchgate.netbeilstein-journals.org

In the study of anthracene (B1667546) derivatives, TA spectroscopy has been employed to observe triplet-triplet absorption and to understand the dynamics of processes like intersystem crossing and charge separation. nih.govaps.org For molecules similar to this compound, TA spectra can reveal the formation and decay of the triplet state, often characterized by a distinct absorption band. aps.org The kinetics of these transient signals provide direct measurements of excited-state lifetimes and reaction rates. researchgate.net For example, in studies of related bianthryl compounds, TA spectroscopy has been used to follow the decay of excited-state absorption, which corresponds to the formation of charge-transfer states. researchgate.net

While this compound itself is non-fluorescent at room temperature, time-resolved emission spectroscopy (TRES) is a vital tool for studying the dynamics of related fluorescent compounds and for understanding the fundamental processes that lead to fluorescence quenching. oup.compicoquant.com TRES measures the decay of fluorescence intensity over time after pulsed excitation, providing information about the lifetime of the excited singlet state and any dynamic processes that affect it. nih.govmdpi.com

By analyzing wavelength-dependent fluorescence decays, techniques like Time-Resolved Area-Normalized Emission Spectroscopy (TRANES) can confirm the presence of multiple emissive species in the excited state. psu.edu For anthracene derivatives, TRES can be used to study excimer formation at high concentrations and to investigate quenching mechanisms in the presence of other molecules. nih.gov Although direct application to the non-fluorescent this compound is limited, the principles and findings from TRES studies on similar molecules provide a crucial comparative framework for understanding its rapid non-radiative decay. nih.gov

Transient Absorption Spectroscopy for Excited-State Species Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution and for monitoring the progress of chemical reactions in real-time. numberanalytics.comnews-medical.netmdpi.com By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of atoms within the this compound molecule can be confirmed. news-medical.netuniv-nantes.fr

In the context of mechanistic studies, NMR is invaluable for identifying starting materials, products, and reaction intermediates without the need for separation. numberanalytics.comresearchgate.net For instance, when this compound is involved in a chemical transformation, NMR can track the disappearance of its characteristic signals and the appearance of new signals corresponding to the products, providing quantitative data on reaction kinetics. mdpi.com Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate complex structures by revealing the connectivity between different nuclei. numberanalytics.com

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. iastate.eduwikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's properties. researchgate.netnih.gov

For aromatic compounds like anthracene derivatives, XRD analysis reveals how the molecules pack in the crystal lattice and can identify key interactions such as π-π stacking. researchgate.net The crystal structure of a molecule provides the ground-state geometry, which is the starting point for theoretical calculations of excited-state properties. While a specific crystal structure for this compound is not detailed in the provided search results, the methodology is standard for related anthracene derivatives. researchgate.netnih.gov The analysis involves directing a beam of X-rays onto a crystal and measuring the pattern of diffracted beams, from which an electron density map and ultimately the full atomic structure can be calculated. wikipedia.orgmdpi.com

Infrared and UV-Visible Spectroscopy in Mechanistic Investigations

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques in the study of chemical compounds, providing complementary information about molecular structure and electronic transitions. drawellanalytical.com

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. ripublication.com Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of the carbonyl (C=O) group and the aromatic rings in this compound. In mechanistic studies, changes in the IR spectrum can indicate the transformation of functional groups during a reaction. ripublication.com

UV-Visible (UV-Vis) Spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy levels. technologynetworks.com The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the anthracene and benzoyl chromophores. oup.com This technique is routinely used to determine the concentration of a substance in solution and can be employed to follow reaction kinetics by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product. drawellanalytical.commdpi.com Combined in-situ illumination-NMR-UV/Vis spectroscopy setups have emerged as powerful tools for detailed mechanistic investigations of photochemical reactions. nih.gov

Table 2: Chemical Compounds and PubChem CIDs

Computational Chemical Studies of 9 Benzoylanthracene

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to understanding the intricate mechanisms of chemical reactions, including photochemical processes. mdpi.comsolubilityofthings.com By solving approximations of the Schrödinger equation, these methods can map out the energetic landscapes of reactions, identifying transition states and intermediates that govern the transformation from reactants to products. escholarship.org This provides a detailed understanding of reaction pathways and can lead to the rational design of new chemical processes. solubilityofthings.com

Early theoretical work on 9-benzoylanthracene, dating back to 1969, focused on determining its conformation using methods like molecular polarisability calculations. sydney.edu.au These studies provided initial insights into the three-dimensional structure of the molecule, a critical factor in its reactivity and photochemistry.

Modern quantum chemical calculations, particularly those employing density functional theory (DFT), are used to explore reaction mechanisms with greater accuracy. nrel.govmdpi.com For photochemical reactions, these calculations can elucidate the nature of the excited states involved, the pathways for energy dissipation, and the mechanisms of bond formation or cleavage upon photoexcitation. escholarship.orgacademicreads.com For instance, in the photodimerization of anthracenes, a well-known reaction, quantum calculations can help understand the formation of excimers and the subsequent cycloaddition. While specific mechanistic studies on this compound using the latest quantum chemical methods are not extensively detailed in the provided context, the principles are broadly applied to similar aromatic ketones and polycyclic aromatic hydrocarbons (PAHs). escholarship.org These methods are crucial for interpreting experimental observations, such as those from the photochemistry of this compound, and for predicting potential reaction outcomes.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Geometry Optimization

Density Functional Theory (DFT) and its extension to excited states, Time-Dependent Density Functional Theory (TD-DFT), are powerful and widely used computational methods for determining the equilibrium geometries of molecules in both their ground and excited electronic states. joaquinbarroso.comstackexchange.com

The geometry of a molecule changes upon electronic excitation. According to the Franck-Condon principle, the initial excitation is 'vertical,' meaning the molecule is promoted to an excited state while retaining the geometry of its ground state. joaquinbarroso.com However, this vertically excited structure is often not at the energy minimum of the excited state's potential energy surface. The molecule will then rapidly relax to the optimized geometry of the excited state. joaquinbarroso.comstackexchange.com

The process for computational analysis is as follows:

Ground State (S₀) Optimization: First, the geometry of the molecule is optimized in its electronic ground state using DFT. This calculation finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure.

Vertical Excitation Calculation: Using the optimized S₀ geometry, a TD-DFT calculation is performed to determine the vertical excitation energies to various excited states (S₁, S₂, T₁, etc.). stackexchange.com

Excited State (S₁) Optimization: To find the equilibrium geometry of a specific excited state, such as the first singlet excited state (S₁), a geometry optimization is performed on that state's potential energy surface using TD-DFT. joaquinbarroso.comstackexchange.com The calculation starts from the ground state geometry and iteratively moves the atoms to minimize the energy of the selected excited state. reddit.comresearchgate.net

For a molecule like this compound, optimizing the S₀ and S₁ states is crucial for understanding its photophysical properties. The difference in energy between the optimized S₀ and S₁ geometries relates to the emission energy (fluorescence), while the difference in their structures reveals how the molecule distorts upon excitation. For example, in a related molecule with two anthracene (B1667546) moieties, DFT and TD-DFT calculations showed that the dihedral angles between the anthracene units are nearly perpendicular in both the S₀ and S₁ optimized geometries. acs.org Such calculations provide fundamental data for building a more complete picture of the molecule's behavior upon absorbing light.

Theoretical Prediction of Reactive Sites and Transformation Products

Computational chemistry offers powerful tools for predicting the most likely sites of chemical reactions on a molecule and the potential transformation products that may form. researchgate.net For polycyclic aromatic hydrocarbons (PAHs) and their derivatives like this compound, methods based on Density Functional Theory (DFT) are frequently used to evaluate the reactivity of different positions on the aromatic rings.

One common approach involves calculating various reactivity descriptors. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate sites susceptible to electrophilic and nucleophilic attack, respectively. The Fukui function is another descriptor derived from DFT that quantifies the change in electron density at a specific site when an electron is added or removed, thereby identifying reactive centers for different types of reactions.

For example, studies on other PAHs have shown that the thermodynamic stability of intermediates, such as hydroxylated adducts (OH-PAH), can accurately predict the most reactive site for substitution reactions. This approach has successfully predicted the major transformation products for numerous PAHs. Another method involves analyzing the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. Regions with negative potential (red/yellow) are prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack.

In the case of this compound, the anthracene core possesses several non-equivalent positions. The C9 and C10 positions of anthracene are known to be particularly reactive, often participating in cycloaddition reactions. The benzoyl substituent at the C9 position, however, significantly alters the electronic properties and steric environment. Computational models would be essential to predict how this substituent directs further reactions. By calculating the energies of possible reaction intermediates or the activation barriers for different reaction pathways, a theoretical prediction of the most favored transformation products can be made.

Modeling of Excited-State Potential Energy Surfaces and Dynamics

Understanding the fate of a molecule after it absorbs light requires exploring its excited-state potential energy surfaces (PES) and simulating its subsequent dynamics. aps.org A PES is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. ntnu.no For photochemical reactions, the interplay between the ground-state PES and one or more excited-state PESs is critical. escholarship.org

Computational methods like TD-DFT and high-level coupled-cluster theories are used to calculate the energies of the ground and excited states for various molecular geometries, thereby mapping out the PESs. ntnu.nonih.gov These surfaces can reveal important features such as energy minima (corresponding to stable or metastable structures), transition states (saddle points), and, crucially for photochemistry, regions where different electronic states cross or come close in energy, known as conical intersections. These intersections act as funnels, facilitating rapid, non-radiative transitions from an excited state back to the ground state, often leading to specific chemical transformations. escholarship.org

Once the relevant PESs are characterized, molecular dynamics simulations can be performed. In these simulations, the motion of the atoms is propagated over time on the excited-state surface. Techniques like ab initio molecular dynamics (AIMD) allow for the direct simulation of these dynamics. escholarship.org By running multiple trajectories, chemists can model the entire photochemical event, from initial excitation to the final products, revealing the timescales of different processes and the branching ratios between competing reaction pathways. escholarship.orgaps.org

For this compound, modeling its excited-state PES would be key to understanding its photochemical behavior, such as its efficiency in energy transfer or its propensity to undergo specific photoreactions. The twisting of the benzoyl group relative to the anthracene plane is likely a critical coordinate on the PES that governs the deactivation pathways from the excited state.

Advanced Research Applications of 9 Benzoylanthracene and Its Derivatives

Photochromic Systems and Optical Memory Devices

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key principle for developing optical memory devices. Anthracene (B1667546) and its derivatives are well-known for their ability to undergo [4π+4π] photodimerization upon exposure to UV light, forming a dimer. This process significantly alters the electronic structure and, consequently, the absorption properties of the molecule, making it a prime candidate for photochromic applications. researchgate.net This reversible dimerization/dissociation can be exploited for writing and erasing data at the molecular level.

The photodimerization of 9-benzoylanthracene proceeds via a [4+4] cycloaddition, yielding a cycloadduct. cmu.edu This reaction causes a disruption of the extensive conjugation of the anthracene monomer, leading to a significant change in its optical properties. The monomer, which absorbs in the UV-A region, becomes colorless upon dimerization. The dimer can then be reverted to the monomer form by irradiation with shorter wavelength UV light or by heating, thus restoring the original absorption spectrum. This reversible process forms the basis for its potential use in rewritable optical data storage. researchgate.net The key requirements for such materials include high quantum yields for the forward and reverse reactions, good thermal stability of both isomeric forms, and high fatigue resistance over many switching cycles. cenmed.com

Research into photochromic materials often involves modifying the core structure to fine-tune these properties. For this compound, derivatization could alter the kinetics and efficiency of the photodimerization and thermal dissociation, as well as the absorption wavelengths of the monomer and dimer, thereby optimizing the system for specific optical memory applications.

Molecular Solar Thermal Energy Storage Systems

Molecular Solar Thermal (MOST) energy storage systems offer a novel approach to harnessing solar energy by storing it in the chemical bonds of photoswitchable molecules. epa.gov The energy can be stored for extended periods and released on demand as heat. The fundamental principle relies on the photoisomerization of a molecule to a high-energy, metastable state. Anthracene derivatives are being investigated for this purpose due to their characteristic photodimerization reaction. rsc.org

Upon absorption of solar radiation, two anthracene molecules undergo a cycloaddition reaction to form a strained dimer. This dimer represents a higher energy state, effectively storing the solar energy in its chemical bonds. The stored energy can be released as heat when the dimer is triggered to revert to its more stable monomeric form. While the photodimerization of anthracene itself has been known for a long time, its application in MOST systems has been limited by factors such as poor energy storage density. fishersci.ca

However, recent research has shown that by strategically linking two anthracene moieties, for instance through an aryl bridge, the photodimerization quantum yields and energy storage densities can be significantly improved. rsc.org One study on ortho-dianthrylbenzenes demonstrated energy storage densities ranging from 0.14 to 0.2 MJ/kg with storage times of up to 37 years. rsc.org These findings highlight the potential of engineered anthracene dimers in MOST applications. Although research has not exclusively focused on this compound, the principles suggest that derivatives of this compound could be designed to optimize MOST performance. The benzoyl group, with its electronic and steric influence, could be used to tune the absorption spectrum for better solar spectrum matching and to modify the energy landscape of the dimerization and dissociation processes. The energy density of such systems is a critical parameter, with some advanced materials reaching over 300 J/g. nih.gov

| System | Energy Storage Density | Storage Time | Solar Energy Storage Efficiency |

| ortho-dianthrylbenzenes | 0.14–0.2 MJ/kg | 9–37 years | 0.38–0.66% |

| Azobispyrazoles | >300 J/g (>108 kJ/mol) | Not specified | Not specified |

| Diacetylene-azobenzene derivatives | up to 176.2 kJ/mol | Not specified | Not specified |

Organic Semiconductors for Optoelectronic Devices

Anthracene and its derivatives are a significant class of organic semiconductors due to their high charge carrier mobility, good air stability, and strong intermolecular interactions arising from their planar structure. nih.govmdpi.com These properties make them suitable for use in various optoelectronic devices.

In the field of OLEDs, anthracene derivatives have been extensively used as blue-emitting materials, as well as host materials for other emitters. rsc.org The performance of an OLED is heavily dependent on the electronic properties and solid-state packing of the organic semiconductor. Functionalization of the anthracene core, particularly at the 9 and 10 positions, is a common strategy to tune these properties. mdpi.com

The introduction of a benzoyl group at the 9-position of anthracene can influence the material's properties in several ways. The synthesis of derivatives like 9,10-dibenzoylanthracene has been reported, indicating the feasibility of incorporating benzoyl groups into the anthracene core for electronic applications. Theoretical studies on triphenylamine-substituted anthracene derivatives have shown that separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) onto different parts of the molecule can lead to more stable OLEDs. nih.gov The benzoyl group, being an electron-withdrawing group, would significantly impact the LUMO energy level of this compound, which is a critical parameter for electron injection and transport. The thermal stability of the material, which is crucial for the longevity of OLED devices, is also greatly affected by the substituents at the 9,10-positions. mdpi.com While specific device data for this compound is not widely reported, the principles of molecular design in OLEDs suggest it could serve as a useful building block. For instance, blue fluorescent OLEDs based on other anthracene derivatives have achieved high external quantum efficiencies. rsc.org

OFETs are fundamental components of next-generation flexible electronics. The performance of an OFET is primarily determined by the charge carrier mobility of the organic semiconductor used as the active layer. nih.gov Anthracene derivatives have shown promise in OFETs due to their potential for high mobility. pkusz.edu.cn The mobility of charge carriers in single-crystal anthracene has been measured to be in the range of 0.3 to 3 cm²/Vs. aps.org

The functionalization of the anthracene core plays a critical role in the solid-state packing of the molecules, which in turn dictates the charge transport efficiency. mdpi.com While the planar structure of anthracene promotes strong intermolecular interactions, bulky substituents can disrupt the ideal packing. However, carefully chosen substituents can lead to favorable lamellar structures with significant π-π overlap, which is advantageous for charge transport. mdpi.com

Research on 9,10-anthracene derivatives has shown that while functionalization can be a powerful tool to tune thermal stability, it can also have a significant impact on the solid-state arrangement, sometimes to the detriment of OFET performance. mdpi.com For example, some derivatives show no field-effect mobility, which has been attributed to suboptimal π-π overlap. mdpi.com Conversely, other anthracene derivatives have been reported with high charge mobilities. pkusz.edu.cn While there is a lack of specific OFET performance data for this compound, it is plausible that its derivatives could be engineered for either p-type or n-type transport. The electron-withdrawing nature of the benzoyl group might make its derivatives candidates for n-type semiconductors, which are less common but essential for complementary logic circuits. rsc.org

| Anthracene Derivative | Mobility (μ) | Device Type |

| Single-crystal Anthracene | 0.3-3 cm²/Vs | OFET |

| 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene | 1.28 cm²/Vs | OFET |

| Chryseno[2,1-b:8,7-b′]dithiophene (ChDT) derivative | 10 cm²/Vs | OFET |

Organic Light-Emitting Diodes (OLEDs)

Reversible Polymer Systems and Dynamic Covalent Chemistry through Thermally Dissociable Dimers

The reversible photodimerization of anthracene derivatives provides a powerful tool for creating dynamic polymer systems. When anthracene moieties are incorporated into polymer chains, their photodimerization can be used to crosslink the polymers, forming a network. This crosslinking is reversible; the photodimers can be dissociated back to their monomeric form by applying heat. nih.gov This thermally reversible behavior is a hallmark of dynamic covalent chemistry.

This process allows for the development of self-healing materials and reprocessable thermosets. A polymer network crosslinked by anthracene dimers can be "healed" after damage by applying heat, which breaks the dimer crosslinks and allows the polymer chains to flow and mend the damaged area. Upon cooling, the dimers can reform, restoring the network structure. The dissociation of the dimers is a kinetically controlled process, and understanding its kinetics is crucial for designing these materials. nih.gov

While specific research on polymer systems based on this compound is not prominent, the fundamental principle is directly applicable. By incorporating this compound into a polymer backbone, it would be possible to create photo-crosslinkable and thermally reversible materials. The benzoyl group could influence the temperature at which the dimer dissociates, providing a handle to tune the healing or reprocessing temperature of the material. The efficiency of the photodimerization in the solid state is dependent on the crystal packing of the monomer. cmu.edu In a polymer system, the local concentration and mobility of the anthracene units would be key factors governing the crosslinking and decrosslinking processes.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Pathways and Catalysis for Derivatization

Future research into 9-benzoylanthracene will likely focus on developing more efficient and versatile synthetic routes for its derivatization. While traditional methods exist, there is a growing need for novel pathways that offer greater control over the introduction of functional groups, leading to a wider range of tailored molecules.

Key areas of exploration include:

Advanced Catalytic Systems: The use of novel catalysts could significantly enhance the efficiency and selectivity of reactions involving the this compound scaffold. Research into hierarchical Beta zeolites, for instance, has shown high catalytic activity in the acylation of anthracene (B1667546) with benzoyl chloride. psu.edu Further investigation into custom-designed zeolites and other porous materials could lead to catalysts that facilitate specific derivatizations with high yields and minimal byproducts. psu.edu

One-Pot Syntheses: Developing one-pot reaction sequences to introduce multiple functional groups onto the this compound core would streamline the synthesis of complex derivatives. This could involve the strategic use of ortho- and para-quinones as precursors to generate cyanated functional materials, a method that has been explored for other aromatic systems. researchgate.net

Flow Chemistry: The application of flow chemistry techniques could offer better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity of this compound derivatives. This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Cross-Coupling Reactions: Expanding the use of modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, will enable the introduction of a wide variety of substituents at different positions on the anthracene ring. This has been successfully demonstrated in the synthesis of other anthracene derivatives for applications in organic electronics. rsc.org

A significant challenge lies in the selective functionalization of the anthracene core, given the multiple reactive sites. Future synthetic strategies will need to address this challenge to produce precisely substituted this compound derivatives for specific applications.

Deeper Understanding of Ultrafast Photophysical Processes

The photophysical behavior of this compound, particularly its ultrafast excited-state dynamics, is a rich area for future investigation. Techniques like femtosecond transient absorption spectroscopy (fs-TAS) are powerful tools for unraveling the complex processes that occur immediately after photoexcitation. rsc.orgrsc.org

Future research in this area should focus on:

Mapping Excited-State Relaxation Pathways: A detailed understanding of the internal conversion and intersystem crossing processes is crucial. For this compound, a rapid internal conversion process from the first excited singlet state (S1) has been identified. researchgate.net Picosecond laser studies on carbonyl derivatives of anthracene have revealed that the lowest triplet states are populated very rapidly. capes.gov.br Further studies using ultrafast spectroscopy can provide a more complete picture of the entire relaxation cascade. ensta-paris.frpolimi.itkyoto-u.ac.jp

Solvent and Environmental Effects: The influence of the surrounding environment on the photophysical properties of this compound warrants deeper investigation. The emission spectra of some anthracene derivatives show obvious solvent effects, and similar studies on this compound could reveal how its excited states are influenced by solvent polarity and viscosity. researchgate.net

Triplet State Dynamics: The quantum yield of triplet formation (φT) for this compound has been determined to be 0.19 in cyclohexane (B81311), indicating a significant pathway for triplet state population. researchgate.net A thorough characterization of the triplet state lifetime and its reactivity is essential for applications in photochemistry and triplet-triplet annihilation upconversion.

Computational Modeling: Advanced quantum chemical calculations can complement experimental studies by providing theoretical insights into the electronic structure and potential energy surfaces of the excited states. researchgate.net This can aid in the interpretation of experimental data and guide the design of new derivatives with specific photophysical properties.

A comprehensive understanding of these ultrafast processes is fundamental for the rational design of this compound-based materials for applications in areas such as photocatalysis, sensing, and organic electronics.

Development of Advanced Functional Materials Incorporating this compound

The incorporation of this compound into advanced functional materials is a promising avenue for creating novel devices with unique optical and electronic properties. researchgate.netkaust.edu.sa Its inherent photoreactivity and luminescence make it an attractive building block for a variety of materials.

Future research directions include:

Organic Light-Emitting Diodes (OLEDs): The anthracene core is a well-known component in materials for OLEDs. The benzoyl group in this compound can be used to tune the electronic properties and solid-state packing of the material, potentially leading to improved device performance.

Fluorescent Sensors: The sensitivity of the fluorescence of some anthracene derivatives to their local environment suggests that this compound could be developed into a fluorescent sensor. acs.org For example, array-based sensing techniques, which utilize pattern-based responses from multiple chemosensitive dyes, could incorporate this compound derivatives to detect a range of analytes. frontiersin.org Paper-based sensors offer a low-cost and portable platform for such applications. mdpi.com

Photochromic Materials: The ability of anthracene derivatives to undergo photodimerization can be harnessed to create photochromic materials. researchgate.net Photoexcitation of this compound can lead to a [4+4] cycloaddition, forming a dibenzoyl-substituted dianthracene. researchgate.netcmu.edu This reversible photochemical reaction could be utilized in applications such as optical data storage and smart windows.

Polymer Composites: Incorporating this compound into polymer matrices could lead to materials with enhanced properties, such as improved thermal and mechanical stability, as well as photoresponsive behavior. acs.org

The table below summarizes potential applications and the key properties of this compound that are relevant to each application.

| Application Area | Key Properties of this compound |

| Organic Electronics | Tunable electronic properties, solid-state packing |

| Fluorescent Sensors | Environmentally sensitive fluorescence |

| Photochromic Materials | Reversible photodimerization |

| Polymer Composites | Photoreactivity, thermal stability |

Integration with Supramolecular Chemistry and Nanotechnology for Tailored Applications

The integration of this compound into the realms of supramolecular chemistry and nanotechnology opens up exciting possibilities for the creation of highly organized and functional systems with tailored properties. vt.eduwikipedia.orgchemisgroup.usmdpi.com

Promising research avenues include:

Host-Guest Chemistry: this compound can act as a guest molecule within various host systems, such as cyclodextrins or calixarenes. cmu.edu The confinement of the molecule within a host cavity can significantly alter its photochemical and photophysical behavior, for instance, by influencing the stereoselectivity of its photodimerization.

Self-Assembled Monolayers and Thin Films: The controlled deposition of this compound derivatives onto surfaces can lead to the formation of highly ordered thin films with specific optical and electronic properties. These films could find applications in nanoscale electronic devices and sensors.

Nanoparticle Functionalization: Attaching this compound to the surface of nanoparticles can create hybrid materials with combined functionalities. ekb.egscientificarchives.com For example, functionalizing magnetic nanoparticles with this compound could lead to materials that can be manipulated with an external magnetic field while also exhibiting photoresponsive behavior.

Supramolecular Polymers and Gels: The reversible photodimerization of the anthracene moiety can be used as a cross-linking mechanism to create photoresponsive supramolecular polymers and hydrogels. rsc.org These materials could have applications in areas such as drug delivery and tissue engineering, where the ability to control the material's properties with light is desirable.

The synergy between the intrinsic properties of this compound and the principles of supramolecular assembly and nanotechnology will undoubtedly lead to the development of novel materials and devices with unprecedented levels of control and functionality.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Benzoylanthracene, and how can purity be optimized?

- Methodology : The Friedel-Crafts acylation of anthracene with benzoyl chloride in ethylene chloride solvent at 0°C, catalyzed by AlCl₃, is a classic method. Post-synthesis purification involves sequential chromatography (alumina column) and recrystallization (acetic acid) to remove unreacted anthracene and byproducts .

- Key Considerations : Reaction temperature control (<5°C) minimizes side reactions, while iterative crystallization ensures ≥99% purity (validated via melting point analysis, 147.5–149°C) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 296.34 g/mol) and isotopic patterns using high-resolution MS (e.g., NIST reference data for anthracene derivatives) .

- IR Spectroscopy : Identify carbonyl stretching vibrations (C=O) near 1680 cm⁻¹, distinguishing benzoyl substitution from other anthracene derivatives .

- Fluorescence Spectroscopy : Baseline emission spectra in toluene (λem ~ 400–500 nm) establish photophysical benchmarks for downstream experiments .

Q. How does solvent polarity affect the fluorescence quantum yield of this compound?

- Methodology : Measure emission spectra in solvents of varying polarity (e.g., hexane, toluene, acetonitrile). Use a calibrated integrating sphere to calculate quantum yields. Polar solvents typically induce red shifts due to stabilization of the excited state, but aggregation in nonpolar solvents may quench fluorescence .

Advanced Research Questions

Q. How does high-pressure environments alter the photophysical behavior of this compound?

- Methodology : Employ diamond anvil cells (DACs) to apply hydrostatic pressure (0–10 GPa). Monitor fluorescence intensity and spectral shifts in situ. At ~5 GPa, fluorescence intensity increases 3-fold due to reduced non-radiative decay pathways, while emission red shifts (~30 nm) indicate lowered S₁–T₁ energy gaps .

- Data Interpretation : Pressure-induced planarization of the benzoyl group enhances π-conjugation, altering intersystem crossing rates. Validate via computational modeling (TD-DFT) .

Q. What drives the regioselectivity of this compound photodimerization in crystalline vs. solution phases?

- Methodology :

- Crystalline Phase : X-ray diffraction reveals head-to-tail dimerization (4π+4π cycloaddition) driven by parallel molecular stacking (interplanar spacing: 3.35 Å). Steric hindrance from twisted benzoyl groups (67.4°–86.5° out-of-plane) limits reactivity to specific lattice orientations .

- Solution Phase : In toluene under argon, dimerization yields (~60%) compete with benzoyl group/hydrogen exchange (traced via 9,10-dibenzoylanthracene byproduct formation). Use laser flash photolysis to probe excimer intermediates .

Q. Can computational methods predict thermodynamic stability trends in substituted anthracenes like this compound?

- Methodology : Apply QSPR (Quantitative Structure-Property Relationship) models parameterized with anthracene derivatives’ thermochemical data (e.g., ΔfH°gas, heat capacity). Validate against NIST gas-phase enthalpy datasets .

- Key Insight : Benzoyl substitution increases heat capacity (Cp,gas) by ~15% compared to anthracene due to additional vibrational modes .

Contradictions and Validation

- Spectral Data Consistency : NIST reference spectra for brominated anthracenes (e.g., 9-Bromoanthracene) show deviations in carbonyl peak positions compared to this compound. Cross-validate with synthetic controls to avoid misassignment .

- Pressure-Dependent Fluorescence : Earlier studies assumed rigid chromophores, but recent work highlights pressure-induced conformational flexibility. Reconcile via variable-temperature high-pressure experiments .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.